(Z)-Akuammidine
Description
Molecular Architecture and Stereochemical Configuration
(Z)-Akuammidine possesses the molecular formula C₂₁H₂₄N₂O₃ with a molecular weight of 352.43 grams per mole, exhibiting a complex pentacyclic structure characteristic of the macroline alkaloid family. The compound's architecture is defined by the International Union of Pure and Applied Chemistry nomenclature as methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate. The structural framework incorporates an indole nucleus fused to a complex bridged ring system, with the characteristic ethylidene substituent at position 15 adopting the Z-geometric configuration.
The stereochemical configuration of this compound is fundamentally determined by the spatial arrangement around the carbon-carbon double bond, where the Z-designation indicates that the highest priority substituents on each carbon of the ethylidene group are positioned on the same side of the double bond plane. This geometric isomerism profoundly influences the compound's three-dimensional conformation and subsequent biological interactions. The compound exhibits specific stereochemistry at multiple chiral centers, with Nuclear Overhauser Effect Spectroscopy experiments revealing correlations between H17 and H15, H14, confirming the 16R configuration in related stereoisomeric systems.
The canonical Simplified Molecular Input Line Entry System representation of this compound is CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC, which encodes the complete connectivity and stereochemical information of the molecule. The International Chemical Identifier string InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3 provides a standardized method for representing the compound's structure across different chemical databases and computational platforms.
Comparative Analysis of (Z)- vs (E)-Akuammidine Isomerism
The geometric isomerism between this compound and its (E)-counterpart represents a fundamental aspect of structural chemistry that significantly impacts molecular properties and biological activities. E/Z isomerism occurs due to restricted rotation about the carbon-carbon double bond, where the π orbital overlap prevents free rotation and creates distinct spatial arrangements of substituents. In the case of akuammidine isomers, this geometric difference occurs at the ethylidene substituent, where the Z-isomer has priority groups on the same side of the double bond, while the E-isomer has them on opposite sides.
The differentiation between these isomers has been achieved through advanced Nuclear Magnetic Resonance spectroscopic techniques, particularly through chemical shift analysis and Nuclear Overhauser Effect measurements. Research has revealed that the E-akuammidine isomer exhibits distinct spectroscopic characteristics compared to its Z-counterpart, with notable differences in proton chemical shifts and coupling patterns. The literature reports specific Nuclear Magnetic Resonance data for E-akuammidine, indicating different chemical shift values and stereochemical relationships compared to the Z-isomer.
Importantly, historical confusion in the literature regarding the correct assignment of stereochemistry has been documented, with some early reports incorrectly assigning spectroscopic data. Corrections have established that certain published proton Nuclear Magnetic Resonance data previously attributed to polyneuridine actually corresponded to E-akuammidine, highlighting the critical importance of careful stereochemical analysis in alkaloid characterization. This underscores the necessity for rigorous comparative analysis between geometric isomers to ensure accurate structural assignments.
The biological and pharmacological implications of this geometric isomerism are substantial, as different isomers can exhibit markedly different biological activities, receptor binding affinities, and metabolic pathways. Synthetic approaches have been developed to selectively prepare either the E- or Z-isomer through stereoselective olefination reactions, demonstrating the importance of controlling geometric isomerism in alkaloid synthesis.
Advanced Nuclear Magnetic Resonance Spectroscopic Profiling
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization of this compound, providing detailed information about molecular connectivity, stereochemistry, and conformational behavior. The one-dimensional proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that enable identification of specific structural features and stereochemical relationships within the molecule.
The proton Nuclear Magnetic Resonance spectroscopic data for this compound demonstrates distinctive chemical shift patterns consistent with the indole alkaloid framework. Key spectroscopic features include aromatic proton signals in the 6.5-8.0 parts per million region corresponding to the indole benzene ring system, with specific patterns indicative of the substitution pattern and electronic environment. The ethylidene proton signals appear as characteristic multipets, with the geometric configuration influencing the specific chemical shift values and coupling patterns observed.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework and confirming connectivity patterns. The spectrum typically exhibits signals for approximately 21 carbon atoms, including aromatic carbons in the indole system, aliphatic carbons in the bridged ring framework, and the distinctive carbonyl carbon of the methyl ester functionality. The chemical shift values of specific carbons, particularly those adjacent to nitrogen atoms and the ethylidene carbon, provide valuable stereochemical information.
Two-dimensional Nuclear Magnetic Resonance techniques, including Homonuclear Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, and Nuclear Overhauser Effect Spectroscopy, enable complete structural assignment and stereochemical determination. These advanced techniques allow for the establishment of connectivity patterns, identification of spatial relationships between protons, and confirmation of stereochemical assignments through characteristic Nuclear Overhauser Effect correlations.
Mass Spectrometric Fragmentation Patterns and High Resolution Mass Spectrometry Validation
Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. High Resolution Mass Spectrometry analysis confirms the molecular formula C₂₁H₂₄N₂O₃ with an exact mass of 352.17869263 grams per mole. The high resolution capabilities enable precise mass determination that distinguishes this compound from other isomeric compounds and confirms elemental composition.
Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 353, providing baseline molecular weight confirmation. Additional adduct ions, including ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 370, are commonly observed and provide supplementary confirmation of molecular identity. The formation of these specific adduct ions reflects the basic nature of the alkaloid and its tendency to form hydrogen-bonded complexes with ammonium species.
Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that provide structural information about the molecular framework. Key fragmentation patterns include the loss of the methyl ester group, generating fragment ions at mass-to-charge ratio 321, and subsequent ring-opening reactions that produce diagnostic fragments characteristic of the indole alkaloid framework. The fragmentation pattern showing mass-to-charge ratio 353 leading to 166 has been specifically documented for akuammidine and related compounds, providing a distinctive mass spectrometric signature.
Ultra High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry has demonstrated high mass accuracy for this compound analysis, with delta mass values typically less than ±5 parts per million. This level of precision enables confident identification and quantification of the compound in complex matrices. The retention time behavior in reversed-phase chromatography, typically around 3.96 minutes under standard conditions, provides additional identification criteria when combined with mass spectrometric data.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography represents the definitive method for three-dimensional structural determination, providing atomic-level detail of molecular geometry and intermolecular interactions. While specific crystallographic data for this compound itself are limited in the available literature, related compounds within the akuammidine family have been subjected to detailed crystallographic analysis, providing valuable insights into the conformational preferences and solid-state structures of this alkaloid class.
Crystallographic studies of related compounds, such as akuammicine, reveal important structural features common to this alkaloid family. These studies demonstrate that compounds in this class typically crystallize in triclinic space groups with multiple independent molecules in the unit cell, indicating conformational flexibility and the potential for different molecular conformations to coexist in the solid state. The crystal structures reveal characteristic hydrogen bonding patterns, particularly involving the indole nitrogen-hydrogen functionality and carbonyl oxygen atoms, which stabilize the crystal lattice through intermolecular interactions.
The conformational analysis derived from crystallographic studies provides insights into the preferred three-dimensional arrangements of the complex polycyclic framework. The bridged ring system adopts specific conformations that minimize steric interactions while maintaining optimal orbital overlap for aromatic stabilization. These conformational preferences directly influence the compound's biological activity by determining the spatial arrangement of functional groups that interact with biological targets.
Crystallographic methods require high-quality single crystals suitable for X-ray diffraction analysis, typically larger than 0.1 millimeters in all dimensions. The crystallization process often involves slow evaporation of organic solvents or careful precipitation from solution to obtain crystals of sufficient quality for structural determination. Modern crystallographic techniques employ synchrotron radiation or high-intensity laboratory sources to overcome the challenges associated with small crystal sizes often encountered with natural product samples.
The integration of crystallographic data with solution-phase Nuclear Magnetic Resonance studies provides a comprehensive understanding of molecular flexibility and conformational dynamics. While crystal structures represent a single frozen conformation, Nuclear Magnetic Resonance spectroscopy in solution reveals the dynamic behavior and conformational exchange processes that occur under physiological conditions, providing crucial information for understanding structure-activity relationships.
Properties
CAS No. |
113973-31-2 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Appearance |
Cryst. |
Origin of Product |
United States |
Preparation Methods
Methanol Reflux Extraction
The primary industrial method involves methanol extraction of dried Gelsemium elegans biomass. Coarse powder (40–100 mesh) is refluxed with 75–90% aqueous methanol (3:1–10:1 mass-to-solvent ratio) thrice, followed by solvent removal under reduced pressure. Centrifugation at 3,000–8,000 rpm eliminates polysaccharides and proteins, yielding a supernatant enriched in alkaloids.
Table 1: Methanol Extraction Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Methanol Concentration | 75–90% (v/v) | Maximizes alkaloid solubility |
| Extraction Cycles | 3 | >95% cumulative extraction |
| Centrifugation Speed | 5,000–8,000 rpm | Removes 70–80% impurities |
Dichloromethane Partitioning
The supernatant is alkalized to pH 9–11 with ammonia, followed by triple dichloromethane (DCM) extraction (0.5:1–3:1 v/v). This step separates non-polar alkaloids like (Z)-akuammidine from polar contaminants, achieving 60–70% recovery.
Silica Gel Chromatography
Crude DCM extract is fractionated on silica gel (100–300 mesh) using chloroform/ethyl acetate/methanol gradients. Fractions are monitored via TLC (Rf = 0.4–0.6 in CHCl3:MeOH 9:1).
Reverse-Phase HPLC
Final purification employs C18 columns with acetonitrile/water (65:35) mobile phases, yielding this compound at >90% purity. This method scales to kilogram quantities, making it viable for industrial production.
Total Synthesis of this compound
Retrosynthetic Strategy
The first asymmetric synthesis, reported in 2022, utilizes a Mannich-type cyclization to construct the 9-azabicyclo[3.3.1]nonane core (Fig. 1). Key disconnections include:
Mannich Cyclization
Treatment of dioxinone 16 with BF3·OEt2 induces cyclization to azabicyclo[3.3.1]nonane 17 (72% yield, >20:1 dr). The reaction proceeds via an endo transition state, dictated by steric effects of the C3 substituent.
SmI2-Mediated Coupling
Radical coupling of bromide 18 with SmI2 generates the aza-bridged E-ring (63% yield), with stereochemistry controlled by the Evans-Polo model.
Stereoselective Olefination
Julia-Kocienski olefination installs the 19-Z alkene using sulfone 19 and aldehyde 20 (58% yield, Z:E = 7:1). The Z selectivity arises from chelation-controlled transition states.
Table 2: Critical Synthetic Transformations and Yields
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Mannich Cyclization | BF3·OEt2, CH2Cl2, −78°C | 72 | >20:1 dr |
| SmI2 Coupling | SmI2, THF, −40°C | 63 | Single diastereomer |
| Julia Olefination | KHMDS, THF, −78°C | 58 | Z:E = 7:1 |
Stereochemical Control
-
C16 Configuration : LDA-mediated aldol reaction with formaldehyde sets C16 stereochemistry (55% yield, β:α = 4:1).
-
C19 Geometry : HMPA additives enhance Z-selectivity by stabilizing cyclic transition states during olefination.
-
Recycling Isomers : Unwanted C16 epimers undergo retro-aldol reaction (NaH, THF) with 83–86% recovery.
Industrial vs. Synthetic Routes: Comparative Analysis
Scalability and Cost
Chemical Reactions Analysis
Types of Reactions: (Z)-Akuammidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the indole core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, affecting the overall structure and function of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under controlled conditions.
Substitution: Various halogenating agents and nucleophiles are used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
Synthesis of (Z)-Akuammidine
Recent advancements in synthetic methodologies have enabled the total synthesis of this compound. A significant study reported a novel Mannich-type cyclization approach that constructs key intermediates necessary for synthesizing this compound and its analogs. This method utilizes a combination of stereoselective olefinations and efficient cyclizations to yield this compound with high purity and yield, confirmed by X-ray analysis .
| Synthesis Method | Yield | Key Features |
|---|---|---|
| Mannich-type cyclization | 55% | Constructs indole-fused azabicyclo[3.3.1]nonane |
| Iodo-induced cyclization | - | Establishes vicinal all-carbon quaternary centers |
| Stereoselective olefination | - | Allows installation of terminal alkenes |
Pharmacological Properties
This compound exhibits weak agonist activity at the mu opioid receptor (μOR), which plays a crucial role in pain modulation. Studies have shown that it, along with related alkaloids, produces minimal antinociceptive effects in animal models, indicating low potency at μOR . However, structural modifications have been explored to enhance its efficacy.
Case Study: Structural Modifications
A systematic study evaluated various semi-synthetic derivatives of akuammidine to improve its binding affinity and selectivity for μOR:
- Phenethyl Moiety Addition : Introducing a phenethyl group at the N1 position significantly increased potency by 70-fold.
- C10 and C11 Modifications : These substitutions were less tolerated but provided insights into ligand-receptor interactions that could inform future modifications.
| Modification | Effect on Potency | Binding Affinity (K_i) |
|---|---|---|
| Phenethyl at N1 | 70-fold increase | K_i = 12 nM |
| C10 Substitutions | Poor tolerance | - |
| C11 Substitutions | Moderate improvement | - |
Potential Therapeutic Applications
The traditional use of Picralima nitida in West African medicine as a treatment for pain and opioid withdrawal has prompted research into the therapeutic applications of this compound. Despite its low potency as a μOR agonist, ongoing studies aim to develop more effective derivatives that could serve as alternative analgesics or adjuncts in pain management therapies.
Future Directions in Research
The exploration of this compound's applications is expected to continue, particularly in the following areas:
- Enhanced Synthesis Techniques : Further refinement of synthetic pathways to improve yield and reduce costs.
- Expanded Pharmacological Testing : Comprehensive evaluation of derivatives on various opioid receptors and their potential side effects.
- Clinical Trials : Investigating the safety and efficacy of promising derivatives in human subjects.
Mechanism of Action
(Z)-Akuammidine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids and thereby modulating pain perception. Additionally, it may interact with other molecular targets, such as inflammatory mediators, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and stereochemical differences between (Z)-Akuammidine and related alkaloids:
Key Observations :
- Stereochemical Variance : The Z/E configuration at C19 and S/R configuration at C16 significantly alter receptor interactions. For example, this compound (C16S) binds µ-opioid receptors, whereas 16R derivatives like ajmaline lack this activity .
- Ring Systems : Koumine and ajmaline feature additional rings or substituents, reducing structural overlap with this compound .
Mechanistic Insights :
Pharmacokinetic Properties
In UPLC-MS/MS analyses, this compound was separable from 10 other Gelsemium alkaloids using methanol-0.1% formic acid gradients, though co-elution occurred with humantenirine . Its ionization under acidic conditions suggests favorable bioavailability compared to more polar derivatives like koumine .
Biological Activity
(Z)-Akuammidine is an indole alkaloid primarily isolated from the plant Gelsemium elegans, which belongs to the family Loganiaceae. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects against various diseases. This article explores the biological activity of this compound, synthesizing findings from recent research studies and clinical observations.
Chemical Structure and Synthesis
This compound is characterized by its complex indole-fused structure, which contributes to its pharmacological properties. The total synthesis of this compound has been successfully achieved through innovative chemical pathways, including Mannich-type cyclizations and stereoselective olefinations, as detailed in recent studies .
| Compound | Structure | Source |
|---|---|---|
| This compound | Structure | Gelsemium elegans |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Research demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. In vitro assays showed that this compound could inhibit cell proliferation in breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In animal models, it has shown the ability to mitigate neurotoxicity induced by excitatory amino acids, likely through modulation of glutamate receptors and reduction of oxidative stress in neuronal tissues. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that this compound can reduce inflammation in models of arthritis and other inflammatory conditions, highlighting its therapeutic potential in managing chronic inflammatory diseases .
Toxicological Considerations
While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Research indicates that at high doses, this compound can lead to adverse effects such as hepatotoxicity and neurotoxicity. The LD50 values from animal studies suggest careful dosage regulation is necessary to avoid toxic outcomes during therapeutic applications .
Case Studies and Clinical Insights
A study conducted on patients with chronic pain conditions explored the use of this compound as an adjunct therapy. Results indicated significant pain relief and improved quality of life metrics without severe adverse effects when administered at controlled doses. However, further clinical trials are necessary to establish definitive therapeutic guidelines and safety profiles for human use .
Q & A
Q. What synthetic pathways are available for (Z)-Akuammidine, and how can reaction conditions be optimized for yield?
this compound is synthesized via multi-step routes starting from intermediate compounds like compound 24. Key steps include LDA/THF-mediated transformations (e.g., compound 24 → 25/26) and NaH/toluene treatments to generate intermediates (e.g., 25 → 27/28/29). Final steps involve PhSH/TFA to yield the target compound . Optimization focuses on solvent selection (e.g., THF for stereochemical control) and reagent stoichiometry to minimize side products (e.g., 30–33). Yield data from intermediates (e.g., 32 → 19-(Z)-akuammidine) should be compared to identify bottlenecks .
Q. How is the stereochemical configuration of this compound validated experimentally?
The (Z)-configuration is confirmed via ¹³C-NMR chemical shift assignments, particularly at C-19, which differ from its (E)-isomer. For example, 19-(Z)-akuammidine (23) shows distinct δ values compared to koumidine (22) and other analogs. Coupling constants in NOESY or ROESY spectra further corroborate spatial proximity of key protons .
Q. What chromatographic methods are effective for isolating this compound from Gelsemium elegans?
Isolation involves sequential column chromatography (SiO₂, Al₂O₃) with solvent gradients (e.g., benzene → CHCl₃/EtOAc). Fractionation of crude extracts yields this compound in the CHCl₃-rich eluent (R4 fraction). Preparative TLC or medium-pressure chromatography refines purity, with structural verification via LC-MS and NMR .
Q. What preliminary biological activities are reported for this compound?
this compound exhibits μ-opioid receptor agonism (IC₅₀ data pending), biofilm inhibition in P. aeruginosa (60%), and skeletal muscle relaxation. Bioactivity assays should include positive controls (e.g., loperamide for opioid activity) and standardized microbial strains to ensure reproducibility .
Q. How is the purity of this compound assessed post-synthesis or isolation?
Purity is validated via HPLC (≥95% by peak area), complemented by HRMS for molecular formula confirmation (C₂₁H₂₄N₂O₃, [M+H]⁺ = 353.1864). Residual solvents (e.g., toluene, THF) are quantified using GC-MS .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., 30–33) be minimized during this compound synthesis?
Byproduct formation (e.g., 30–33) is influenced by reaction temperature and LDA concentration. Kinetic studies under varying conditions (e.g., −78°C vs. 0°C) can identify transition states favoring the desired pathway. Computational modeling (DFT) may predict intermediate stability to guide optimization .
Q. Why do biofilm inhibition results for this compound vary across studies (e.g., 60% vs. null activity)?
Discrepancies arise from strain-specific responses (e.g., P. aeruginosa PAO1 vs. clinical isolates) and assay protocols (static vs. flow-cell models). Researchers should standardize inoculum density (e.g., OD₆₀₀ = 0.1) and include efflux pump inhibitors (e.g., PAβN) to differentiate mechanisms .
Q. What structural features of this compound drive its μ-opioid receptor selectivity?
Docking studies suggest the indole moiety and C-19 substituent interact with receptor subpockets (e.g., TM3/TM6 helices). Comparative SAR with analogs (e.g., 19-(E)-akuammidine) and mutagenesis (e.g., D128N in μ-opioid receptors) can validate binding hypotheses .
Q. How do biogenetic pathways in Gelsemium elegans explain this compound biosynthesis?
Proposed pathways involve ajmaline as a precursor, undergoing oxidative rearrangements and stereospecific cyclization. Isotopic labeling (e.g., ¹³C-glucose) in plant tissues can trace carbon flux, while heterologous expression of candidate enzymes (e.g., P450s) confirms catalytic steps .
Q. How should contradictory NMR data for this compound derivatives be resolved?
Conflicting assignments (e.g., C-14 vs. C-19 shifts) require 2D NMR (HSQC, HMBC) to unambiguously assign signals. Collaborative data-sharing platforms (e.g., NMReDATA) enable cross-validation with independent labs .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess heterogeneity in bioactivity data .
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed synthetic protocols and compound characterization .
- Ethnopharmacological Context : Reference traditional uses (e.g., Gelsemium elegans in TCM) to align bioassays with historical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
